molecular formula C10H15N3OS B1305245 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo- CAS No. 5424-84-0

4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo-

Cat. No. B1305245
CAS RN: 5424-84-0
M. Wt: 225.31 g/mol
InChI Key: HVNGXJJCRHNOQC-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo- (4(1H)-Pyrimidinone) is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to the chemical structure , serves as a key precursor for the medicinal and pharmaceutical industries due to its synthetic applicability and bioavailability. Recent research highlights the development of substituted 4-aryl-octahydropyrimidinones/thiones and 5-aryl-substituted pyrano[2,3-d]pyrimidindiones (2-thiones) through multicomponent reactions using various hybrid catalysts. These catalysts include organocatalysts, metal catalysts, and nanocatalysts, demonstrating the compound's versatility in synthetic chemistry and potential applications in drug development (Parmar, Vala, & Patel, 2023).

Versatility in Chemical Properties and Applications

Further investigations into pyrimidine chemistry reveal a wide range of chemical properties and potential applications. For instance, the study on the variability in the chemistry and properties of related pyrimidine and benzothiazolyl compounds showcases the compound's adaptability in developing complex molecules with diverse biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Role in Synthesizing Pyrimidoquinolines

Synthesis research has also expanded into pyrimido[4,5-b]quinolines and its thio analogues, starting from related compounds. These studies underscore the potential for creating biologically active molecules with therapeutic importance, emphasizing the structural significance and synthetic yield of such derivatives (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Green Synthesis Approaches

The Biginelli Reaction, a cornerstone in synthesizing dihydropyrimidinones/thiones, illustrates an eco-friendly approach to producing these compounds. This reaction highlights the environmental benefits and improved yields of utilizing green technology in the synthesis of pharmacologically active molecules, including pyrimidinone derivatives (Panda, Khanna, & Khanna, 2012).

properties

IUPAC Name

5-(piperidin-1-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c14-9-8(6-11-10(15)12-9)7-13-4-2-1-3-5-13/h6H,1-5,7H2,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNGXJJCRHNOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202595
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5424-84-0
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5424-84-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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